tert-butyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate
Overview
Description
tert-butyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate: is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a tert-butyl group, a dioxaborolane ring, and an allyl carbamate moiety. It is often used as an intermediate in various chemical reactions and has applications in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate boronic acid derivative. One common method involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a starting material. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the allyl group is replaced by other nucleophiles.
Oxidation Reactions: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or other boron-containing compounds.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar solvents such as DCM or THF.
Oxidation Reactions: Reagents like hydrogen peroxide or sodium perborate are used for oxidation. The reactions are usually performed in aqueous or mixed solvent systems.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate.
Major Products:
Substitution Reactions: The major products are substituted allyl carbamates.
Oxidation Reactions: The major products are boronic acids or esters.
Coupling Reactions: The major products are biaryl or alkenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of carbon-carbon bonds through coupling reactions .
Biology and Medicine: In biology and medicine, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable boron-containing compounds makes it valuable in medicinal chemistry .
Industry: In the industrial sector, it is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate involves its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: The uniqueness of tert-butyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate lies in its specific structure, which combines a dioxaborolane ring with an allyl carbamate moiety. This combination provides unique reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO4/c1-10(9-16-11(17)18-12(2,3)4)15-19-13(5,6)14(7,8)20-15/h1,9H2,2-8H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACWDBPHSRQMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202794-01-1 | |
Record name | tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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